5,6-Dihydroxyindole

Electrochemistry Free Radical Chemistry Polymer Science

Choose 5,6-Dihydroxyindole (DHI) for research requiring authentic melanin chemistry. Its unique redox (0.14-0.17 V) and polymerization properties ensure functional fidelity in hair dyes, biosensors, and eumelanin models, unlike simplified analogs. Secure reliable, high-purity DHI for your critical applications.

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
CAS No. 3131-52-0
Cat. No. B162784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydroxyindole
CAS3131-52-0
Synonyms5,6-dihydroxyindole
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=CNC2=CC(=C(C=C21)O)O
InChIInChI=1S/C8H7NO2/c10-7-3-5-1-2-9-6(5)4-8(7)11/h1-4,9-11H
InChIKeySGNZYJXNUURYCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dihydroxyindole (CAS 3131-52-0) Procurement Guide: Chemical Properties and Market Positioning for Melanin Research and Cosmetic Formulation


5,6-Dihydroxyindole (DHI) is an endogenous indole compound with the molecular formula C₈H₇NO₂ and a molecular weight of 149.15 g/mol . It is a key intermediate in the biosynthesis of the biological pigment eumelanin, arising from the tyrosinase-catalyzed rearrangement of L-dopachrome and subsequently undergoing oxidation to indole-5,6-quinone [1]. DHI is primarily used in research settings as a melanin precursor for investigating pigment formation, skin biology, and pigmentation disorders . In industrial applications, it serves as a precursor for permanent hair dyes, offering an alternative to p-phenylenediamine-based formulations .

Why Generic 5,6-Dihydroxyindole Substitution Can Compromise Eumelanin Model Accuracy and Formulation Performance


Substitution with close structural analogs of 5,6-Dihydroxyindole (DHI), such as its carboxylic acid derivative DHICA or the N-methylated analog NMDHI, is not scientifically valid due to fundamental differences in their redox chemistry, polymerization kinetics, and resultant material properties. The absence of the carboxyl group in DHI, compared to DHICA, leads to a significantly higher visible light absorption and paramagnetic response in the resulting eumelanin polymer, while also reducing its antioxidant capacity [1]. Furthermore, the N-methyl group in NMDHI alters the tautomerization pathways of the oxidized quinone, leading to the predominance of a single, longer-lived product, which contrasts with the complex tautomeric equilibria observed for DHI [2]. These quantifiable disparities directly impact the structural and functional fidelity of melanin models, the color strength and wash-fastness of hair dyes, and the interpretation of biological assays, making direct substitution without careful experimental validation highly inadvisable.

Quantitative Differentiation of 5,6-Dihydroxyindole: A Comparative Evidence Guide Against Key Analogs


Redox Thermodynamics of 5,6-Dihydroxyindole (DHI): Distinct One-Electron Reduction Potentials

5,6-Dihydroxyindole (DHI) possesses well-defined one-electron reduction potentials that are fundamental to its oxidative polymerization behavior. The one-electron potential for the reduction of its quinone form is in the range of 0.14 to 0.17 V versus the Normal Hydrogen Electrode (NHE), while the semiquinone reduction potential lies between -0.10 and -0.068 V (NHE) [1]. These thermodynamic parameters are essential for understanding and controlling the formation of poly-indolequinone materials like eumelanin and polydopamine. While similar data for the key comparator DHICA are not always presented in the same studies, these values for DHI provide a crucial benchmark for modeling and comparing the reactivity of related indolequinone systems.

Electrochemistry Free Radical Chemistry Polymer Science

Comparative Oxidation Kinetics: DHI vs. NMDHI Tautomeric Stability

A pulse radiolysis study directly compared the one-electron oxidation of 5,6-Dihydroxyindole (DHI) and its N-methylated analog, N-methyl-5,6-dihydroxyindole (NMDHI) [1]. For DHI, the decay of the initial semiquinone radical led to products in the 400-430 nm region that could be fitted by two distinct, parent-concentration-independent first-order processes. This was interpreted as evidence for interconversion between 5,6-indolequinone and its quinone-imine and quinone-methide tautomers [1]. In stark contrast, for NMDHI, the semiquinone decay resulted in a single, longer-lived product with a peak around 430 nm, attributed almost exclusively to N-methyl-5,6-indolequinone [1].

Pulse Radiolysis Reaction Kinetics Melanogenesis

Eumelanin Monomer Ratio Effect: DHI vs. DHICA on Polymer Properties

The ratio of 5,6-Dihydroxyindole (DHI) to its carboxylic acid derivative, 5,6-Dihydroxyindole-2-carboxylic acid (DHICA), is a critical determinant of the final properties of the eumelanin polymer. Research has established that a higher content of DHICA relative to DHI in the polymer markedly enhances its antioxidant properties [1]. Conversely, a polymer with a higher proportion of DHI-derived units exhibits increased visible light absorption and a stronger paramagnetic response compared to a DHICA-rich counterpart [1].

Eumelanin Antioxidant Paramagnetic Properties

Bond Dissociation Enthalpy (BDE) of DHI vs. DHICA and Indole-5,6-dione

High-accuracy ab initio quantum chemistry calculations have determined the bond dissociation enthalpies (BDEs) for key eumelanin monomers, including 5,6-Dihydroxyindole (DHI), 5,6-dihydroxy-1H-indole-2-carboxylic acid (DHICA), and 1H-indole-5,6-dione (IQ) [1]. The study provides strong evidence that the differences in BDEs among these monomers are fundamental to explaining the experimentally observed dependence of eumelanin's antioxidant properties on the DHICA/DHI ratio. The specific BDE values for DHI provide a quantitative baseline for understanding its radical formation energetics, which is crucial for elucidating the molecular-level mechanism of photoprotection.

Computational Chemistry Radical Stability Photoprotection

In Vitro Cytotoxicity Profile: DHI LC50 Values in Sf9 Cells

5,6-Dihydroxyindole (DHI) exhibits dose-dependent cytotoxicity in vitro. In Sf9 cells, pretreatment with 1.0 mM DHI for 4 hours resulted in 97% mortality . The LC50 values for DHI were determined to be 20.3 μM in buffer and 131.8 μM in a culture medium . While this data is specific to DHI and does not include a direct head-to-head comparison in the same study, it provides a crucial, quantifiable baseline for its biological activity.

Cytotoxicity Cell Biology Antiviral Research

Optimal Use Cases for 5,6-Dihydroxyindole Based on Quantifiable Differentiation


Fabrication of Conductive Polymer Films and Bioelectronic Coatings

Researchers developing conductive coatings, biosensors, or other soft electronic materials will benefit from the well-defined one-electron reduction potentials of 5,6-Dihydroxyindole (DHI). The quinone reduction potential range of 0.14 to 0.17 V (NHE) serves as a critical design parameter for tuning the redox properties of poly-indolequinone films electrodeposited from DHI solutions [1].

Accurate In Vitro Modeling of Eumelanogenesis Pathways

For studies aiming to replicate the complex chemistry of natural melanin formation, 5,6-Dihydroxyindole (DHI) is the essential precursor. Its oxidation yields a mixture of tautomeric species (quinone, quinone-imine, quinone-methide), a complexity that is lost when using simplified analogs like NMDHI, which forms a single, stable product [2]. This fidelity is crucial for investigating melanin's photoprotective and radical-scavenging mechanisms.

Formulation of High-Performance Permanent Hair Dyes

Cosmetic formulators seeking to develop permanent hair dyes with strong, long-lasting color and improved coverage can leverage the unique properties of 5,6-Dihydroxyindole (DHI). Its polymerization within the hair fiber yields pigments with superior color strength and wash-fastness compared to some alternatives . Furthermore, DHI-based dyes are less selective and provide better coverage on white hair, especially when dispensed as a low-density foam [3].

Design of Melanin-Based Materials with Enhanced Light Absorption

Material scientists engineering synthetic melanin for applications like UV protection or photothermal therapy should prioritize 5,6-Dihydroxyindole (DHI) as the primary monomer. The evidence clearly shows that a higher DHI content in the final eumelanin polymer correlates directly with increased visible light absorption and a stronger paramagnetic response, properties that are diminished when its carboxylated analog, DHICA, is used [4].

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